molecular formula C9H7BrN2 B163590 3-Bromoquinolin-8-amine CAS No. 139399-67-0

3-Bromoquinolin-8-amine

Cat. No.: B163590
CAS No.: 139399-67-0
M. Wt: 223.07 g/mol
InChI Key: NDROWMOVSVLHDO-UHFFFAOYSA-N
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Description

3-Bromoquinolin-8-amine is a chemical compound belonging to the quinoline family. It is characterized by a bromine atom at the third position and an amine group at the eighth position on the quinoline ring. This compound has a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol . It is known for its autofluorescent properties and is used in various scientific assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the use of N-propargyl aniline derivatives. The process includes intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation using mono-propargylated aromatic ortho-diamines . The reaction can be conducted under aerobic conditions with stannic chloride or indium (III) chloride as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, palladium catalysts.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like stannous chloride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Formation of azido derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Reduction Reactions: Formation of amine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 3-Bromoquinolin-8-amine is unique due to the presence of both a bromine atom and an amine group on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

3-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROWMOVSVLHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568410
Record name 3-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139399-67-0
Record name 3-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139399-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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